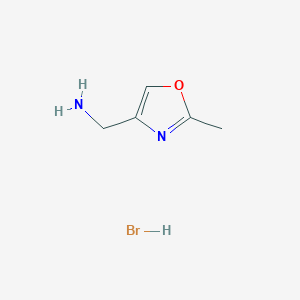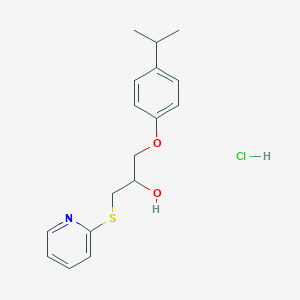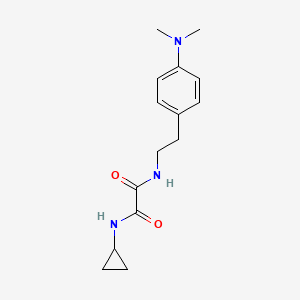
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is a fluorinated alcohol that has gained significant attention in scientific research due to its unique chemical properties. This compound is a colorless liquid that is soluble in water and has a boiling point of 168°C.
Mécanisme D'action
The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is not well understood. However, it is believed that this compound works by interacting with enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various biological processes. This compound has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is its unique chemical properties. This compound is highly soluble in water, which makes it easy to work with in lab experiments. It also has a high boiling point, which makes it easy to purify. However, one of the limitations of this compound is its high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many possible future directions for the use of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol in scientific research. One possible direction is the synthesis of new chiral compounds using this compound as a building block. Another possible direction is the use of this compound in the development of new anti-inflammatory drugs. Overall, (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol has significant potential in various scientific research applications.
Méthodes De Synthèse
The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol can be achieved through a three-step process. The first step involves the conversion of 2,2,3,3-tetrafluorocyclobutanone to 2,2,3,3-tetrafluorocyclobutanone oxime using hydroxylamine hydrochloride. The second step involves the reduction of 2,2,3,3-tetrafluorocyclobutanone oxime to 2,2,3,3-tetrafluorocyclobutanone oxime hydrogenation using sodium borohydride. The final step involves the conversion of 2,2,3,3-tetrafluorocyclobutanone oxime hydrogenation to (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol using lithium aluminum hydride.
Applications De Recherche Scientifique
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol has been used in various scientific research applications. One of its significant applications is in the field of organic synthesis. This compound has been used as a chiral building block for the synthesis of various chiral compounds. It has also been used as a reagent in the synthesis of various fluorinated compounds.
Propriétés
IUPAC Name |
(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4O/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5,12H,2-3H2,1H3/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCLTWPVJCPSI-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate](/img/structure/B2789810.png)
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2789814.png)


![N-[6-Ethoxy-4-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2789819.png)
![3-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789820.png)
![7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789822.png)
![N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide](/img/structure/B2789824.png)


![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2789829.png)
![6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid](/img/structure/B2789830.png)
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2789831.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)